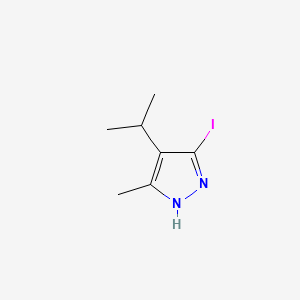
5-Iodo-4-isopropyl-3-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-isopropyl-3-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, an iodine atom at the 5th position, an isopropyl group at the 4th position, and a methyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-isopropyl-3-methylpyrazole typically involves the iodination of pyrazole derivatives. One common method is the iodination of 4-isopropyl-3-methylpyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in a heterophase medium, such as a mixture of water and chloroform, with the addition of sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-4-isopropyl-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: It can be used as a precursor in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-isopropyl-3-methylpyrazole, while oxidation with potassium permanganate can produce this compound-1-oxide.
Aplicaciones Científicas De Investigación
5-Iodo-4-isopropyl-3-methylpyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Material Science: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemistry: The compound can be explored for its potential use in agrochemicals, such as pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-isopropyl-3-methylpyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, depending on its structure and substituents. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
5-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
4-Isopropyl-3-methylpyrazole: Similar structure but lacks the iodine atom.
Uniqueness
5-Iodo-4-isopropyl-3-methylpyrazole is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C7H11IN2 |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
3-iodo-5-methyl-4-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H11IN2/c1-4(2)6-5(3)9-10-7(6)8/h4H,1-3H3,(H,9,10) |
Clave InChI |
OMMGGRWIICBAIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
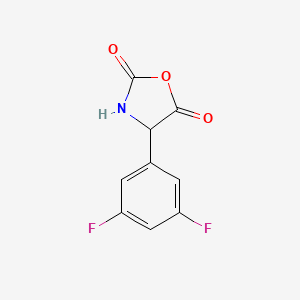
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
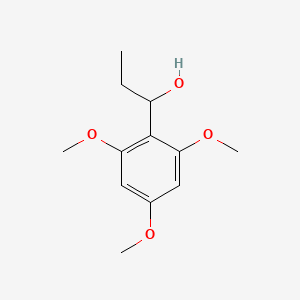

![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
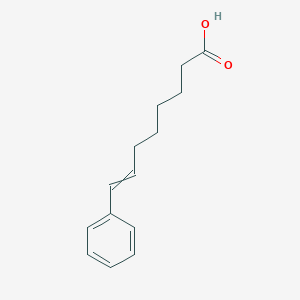
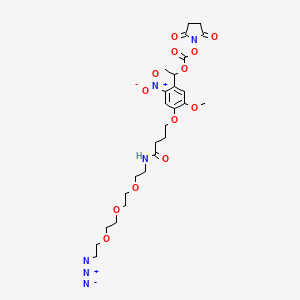

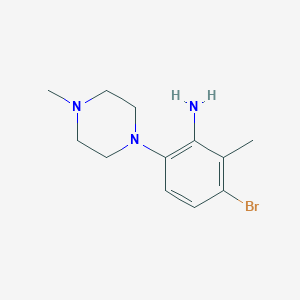

![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
